molecular formula C11H18N2O B13538695 5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

Cat. No.: B13538695
M. Wt: 194.27 g/mol
InChI Key: BUNMVAUYHBKWRF-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with 2-methylpentylamine under reflux conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-methylpentyl)pyridin-3(1h)-one: Similar structure but with the amino group at a different position.

    5-Amino-1-(2-ethylhexyl)pyridin-2(1h)-one: Similar structure but with a different alkyl group.

    5-Amino-1-(2-methylpentyl)pyrimidin-2(1h)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-1-(2-methylpentyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-3-4-9(2)7-13-8-10(12)5-6-11(13)14/h5-6,8-9H,3-4,7,12H2,1-2H3

InChI Key

BUNMVAUYHBKWRF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1C=C(C=CC1=O)N

Origin of Product

United States

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